1,2,3-Trichloro-5-ethynylbenzene
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Overview
Description
1,2,3-Trichloro-5-ethynylbenzene is a halogenated aromatic compound with the molecular formula C8H3Cl3. It is characterized by the presence of three chlorine atoms and an ethynyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets . .
Mode of Action
It’s known that benzylic halides, such as this compound, can react via sn1 or sn2 pathways . The ethynyl group may also participate in reactions with nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-ethynylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethynylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include multiple stages of purification, such as distillation and recrystallization, to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-5-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids and other oxygenated compounds.
Reduction: Products include partially or fully dechlorinated derivatives.
Scientific Research Applications
1,2,3-Trichloro-5-ethynylbenzene has several applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): It is used as a building block for synthesizing blue-emitting materials in OLEDs.
Photophysical Studies: It is used in the study of photophysical properties of platinum compounds and other materials.
Catalysis: It is used in catalytic cyclization processes to synthesize complex organic molecules.
Infrared Spectroscopy: It is used to study hydrogen bonding and π⋯π interactions in molecular complexes.
Photochemistry: It is used as a photosensitizer in microwave-assisted photoreactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.
1,2,4-Trichloro-5-ethynylbenzene: Similar structure with different chlorine atom positions.
1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom.
Uniqueness
1,2,3-Trichloro-5-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,2,3-trichloro-5-ethynylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMIZQCXBMWSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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